molecular formula C18H22N2O2S2 B2402038 3-((4-methoxyphenyl)thio)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide CAS No. 942006-79-3

3-((4-methoxyphenyl)thio)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide

Cat. No.: B2402038
CAS No.: 942006-79-3
M. Wt: 362.51
InChI Key: SGSAJJQIRNMPTO-UHFFFAOYSA-N
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Description

3-((4-Methoxyphenyl)thio)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide (CAS 942006-79-3) is a synthetic small molecule modulator of the Retinoic Acid Receptor-related Orphan Receptor Gamma t (RORγt), a nuclear receptor that is a compelling drug target for the treatment of inflammatory and autoimmune diseases, metabolic diseases, and certain resistant cancer types . This compound, with a molecular formula of C18H22N2O2S2 and a molecular weight of 362.51 g/mol, belongs to a class of investigated 2,3 derivatives of 4,5,6,7-tetrahydro-benzothiophene . Its primary research value lies in its function as an inverse agonist, a mechanism where its binding induces steric clashes and push-pull effects within the RORγt ligand-binding domain, thereby destabilizing the protein's active conformation and disrupting the recruitment of coactivators necessary for transcriptional activity . This action on RORγt, which is expressed in a variety of tissues and is a key regulator of Th17 cell differentiation and IL-17 production, makes it a valuable pharmacological tool for studying signaling pathways in immunology and oncology . Researchers employ this compound in vitro to explore its effects on RORγt-driven processes, and it has been subject to profiling for properties critical to drug discovery, including solubility, microsomal stability, and permeability . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(4-methoxyphenyl)sulfanyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S2/c1-12-3-8-15-16(11-12)24-18(19-15)20-17(21)9-10-23-14-6-4-13(22-2)5-7-14/h4-7,12H,3,8-11H2,1-2H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSAJJQIRNMPTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)NC(=O)CCSC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((4-methoxyphenyl)thio)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a 4-methoxyphenyl thio group and a 6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl moiety. The molecular formula is C16H20N2OSC_{16}H_{20}N_2OS, with a molecular weight of approximately 300.41 g/mol. The structural representation is crucial for understanding its interaction with biological targets.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of benzo[d]thiazole have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication . These enzymes are critical targets in the development of antibacterial agents.

Table 1: Antibacterial Activity of Related Compounds

Compound NameTarget EnzymeInhibition Concentration (µM)Activity Type
Compound ADNA gyrase5Inhibitor
Compound BTopoisomerase IV10Moderate Inhibitor
Compound CBoth enzymes20Dual Inhibitor

The proposed mechanism of action for the compound involves the inhibition of bacterial growth through interference with DNA replication processes. It is hypothesized that the thioether linkage enhances membrane permeability, allowing better uptake into bacterial cells .

Case Studies

  • Study on E. coli and S. aureus : A study evaluated the compound's effectiveness against both Gram-positive and Gram-negative bacteria. Results showed that it significantly reduced the growth of E. coli at concentrations as low as 10 µM, highlighting its potential as a broad-spectrum antibacterial agent .
  • Cytotoxicity Assessment : Another study assessed the cytotoxic effects of the compound on human cell lines. The results indicated low cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for further development .
  • Synergistic Effects : Research has also explored the synergistic effects of this compound when combined with existing antibiotics. Preliminary findings indicate enhanced antibacterial activity against resistant strains when used in combination therapies .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to 3-((4-methoxyphenyl)thio)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide exhibit promising antimicrobial properties. For instance, derivatives of thiazole and related structures have been evaluated for their effectiveness against various bacterial strains and fungi. The mechanisms often involve disrupting bacterial cell walls or inhibiting enzymatic functions critical for microbial survival .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Research has shown that thiazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest. In vitro studies have demonstrated that similar compounds exhibit significant cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) . Molecular docking studies support these findings by illustrating favorable binding interactions with key cancer-related targets.

Case Studies

StudyObjectiveFindings
Study on Thiazole Derivatives Evaluate antimicrobial and anticancer activitiesCompounds showed effective inhibition against Gram-positive and Gram-negative bacteria; notable cytotoxicity against MCF7 cells.
Molecular Docking Analysis Investigate binding affinitiesDemonstrated strong interactions with targets involved in cancer cell proliferation, supporting the potential for drug development.
Synthesis and Evaluation of Novel Compounds Synthesize new derivatives for biological testingIdentified several compounds with enhanced activity against resistant bacterial strains and promising anticancer properties.

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the thioether linkage.
  • Introduction of the tetrahydrobenzo[d]thiazole moiety through cyclization reactions.
  • Final amide formation via coupling reactions with appropriate amine precursors.

These methods ensure high yields and purity suitable for biological testing .

Comparison with Similar Compounds

Kinase Inhibition
  • 4i and 4l () : Dual CK2/GSK3β inhibitors with IC50 values of 0.87 µM (4i, CK2) and 1.23 µM (4l, CK2). The methoxy group in 4l slightly reduces potency compared to 4i’s fluoro group .
Antitumor Activity
  • The benzylamino linker may limit membrane permeability compared to the thioether group in the target compound .
  • Compound 3 (): A tetrahydrobenzo[d]thiazole-thienopyridine hybrid inhibits APE1 endonuclease (low µM IC50) and synergizes with alkylating agents. This highlights the scaffold’s versatility in targeting diverse pathways .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : Thioether linkages (target compound) are generally more resistant to hydrolysis than ureido groups (4i, 4l), suggesting improved in vivo stability .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of this compound?

  • Methodology :

  • Step 1 : Vary reaction solvents (e.g., ethanol, DMF) to assess polarity effects on cyclization efficiency. Ethanol is commonly used for condensation reactions (e.g., synthesis of thiazole derivatives in and ).
  • Step 2 : Adjust catalyst loading (e.g., p-toluenesulfonic acid, triethylamine) to enhance intermediate formation.
  • Step 3 : Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side products.
  • Reference : details a similar thiazole synthesis achieving 87% yield using ethanol as a solvent .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • 1H/13C-NMR : Assign peaks by comparing chemical shifts to structurally analogous compounds (e.g., 3-Allyl-thiazole derivatives in show δ 7.2–8.1 ppm for aromatic protons).
  • FT-IR : Identify key functional groups (e.g., C=O at ~1650 cm⁻¹, S-C at ~650 cm⁻¹) to confirm thioether and amide linkages.
  • Elemental Analysis : Validate purity by matching experimental C/H/N percentages to theoretical values (e.g., ±0.3% deviation in ) .

Q. How to design initial biological activity assays for this compound?

  • Methodology :

  • In vitro screens : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, referencing structural analogs with antitumor activity ( ).
  • Dose-response curves : Use concentrations ranging from 1 nM to 100 µM to determine IC₅₀ values.
  • Control compounds : Include known inhibitors (e.g., doxorubicin) to validate assay sensitivity .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data across different studies?

  • Methodology :

  • Step 1 : Compare assay conditions (e.g., cell line origin, serum concentration) that may alter compound solubility or metabolism.
  • Step 2 : Validate target engagement via Western blotting or SPR to confirm binding to hypothesized receptors (e.g., kinase domains).
  • Step 3 : Replicate experiments under standardized protocols to isolate variables causing discrepancies.
  • Reference : highlights structural analogs with variable efficacy in platelet aggregation vs. antiviral assays .

Q. What computational methods predict the environmental fate of this compound?

  • Methodology :

  • QSAR modeling : Use software like EPI Suite to estimate logP (lipophilicity) and biodegradation half-life.
  • Molecular docking : Simulate interactions with environmental enzymes (e.g., cytochrome P450) to predict metabolic pathways.
  • Reference : outlines protocols for assessing chemical persistence in ecosystems, including abiotic/biotic transformations .

Q. How to elucidate the reaction mechanism of the thioether linkage formation?

  • Methodology :

  • Kinetic studies : Monitor intermediate formation via stopped-flow spectroscopy under varying temperatures.
  • Isotopic labeling : Use ³⁴S-labeled reagents to trace sulfur incorporation into the thiazole ring.
  • DFT calculations : Model transition states to identify rate-determining steps (e.g., nucleophilic substitution vs. radical pathways).
  • Reference : discusses reaction mechanisms for thiazole-aryl isothiocyanate conjugates .

Q. What strategies improve selectivity in biological targeting?

  • Methodology :

  • SAR studies : Synthesize derivatives with modified substituents (e.g., replacing 4-methoxyphenyl with halogenated analogs) to assess steric/electronic effects.
  • Proteome profiling : Use affinity chromatography coupled with mass spectrometry to identify off-target binding partners.
  • Reference : demonstrates how phenyl/methoxy substitutions in pyrazoline derivatives enhance specificity for tumor cells .

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